molecular formula C10H5N6O3- B11084806 6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Cat. No.: B11084806
M. Wt: 257.19 g/mol
InChI Key: MPPPRRWXGHDUGD-UHFFFAOYSA-M
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Description

6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be achieved through various methods. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide in methanol, followed by the addition of aqueous potassium carbonate .

Chemical Reactions Analysis

6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C10H5N6O3-

Molecular Weight

257.19 g/mol

IUPAC Name

6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

InChI

InChI=1S/C10H6N6O3/c17-9-7(16(18)19)5-12-10-13-8(14-15(9)10)6-1-3-11-4-2-6/h1-5,17H/p-1

InChI Key

MPPPRRWXGHDUGD-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1C2=NN3C(=C(C=NC3=N2)[N+](=O)[O-])[O-]

Origin of Product

United States

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